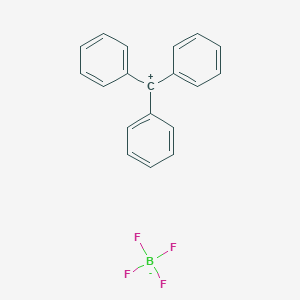
Triphenylcarbenium tetrafluoroborate
Übersicht
Beschreibung
Triphenylcarbenium tetrafluoroborate, also known as trityl fluoroborate, is a chemical compound with the molecular formula C19H15BF4 . It is widely used in organic reactions . It is involved in the abstraction of the H-atom of alcohols and their O-substituted derivatives, resulting in oxidation to the ketones. It is also used in the oxidation of TMS ethers to ketones, secondary alcohols to ketones, and secondary diols to α-hydroxy ketones .
Synthesis Analysis
Triphenylcarbenium tetrafluoroborate is synthesized using various methods. One method involves using triphenylcarbinol and 48% fluoroboric acid, while removing water from the reaction mixture by adding acetic anhydride . Another method developed by Olah et al. in 1972 uses trityl chloride and anhydrous tetrafluoroboric acid dimethyl etherate in dry benzene .Molecular Structure Analysis
The molecular structure of Triphenylcarbenium tetrafluoroborate is represented by the formula C19H15BF4 .Chemical Reactions Analysis
Triphenylcarbenium tetrafluoroborate is involved in various organic reactions such as dehydrogenation, deprotection of ketone acetals, alkyl ethers, oxidation of silyl enol ethers, preparation of cationic organometallics or organic complexes, as a polymerization catalyst and as a Lewis acid catalyst .Physical And Chemical Properties Analysis
Triphenylcarbenium tetrafluoroborate is a yellow to brown or green powder . It is insoluble in water but soluble in methanol . It has a melting point range of 205 - 215 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Triphenylcarbenium tetrafluoroborate is a versatile reagent in organic synthesis. It’s used for dehydrogenation reactions, where it facilitates the removal of hydrogen atoms from organic molecules . This compound also plays a role in the deprotection of ketone acetals and alkyl ethers , allowing for the selective removal of protective groups in the synthesis of complex molecules .
Oxidation Reactions
In oxidation processes, triphenylcarbenium tetrafluoroborate is utilized to oxidize silyl enol ethers into ketones, providing a valuable tool for the synthesis of various carbonyl compounds . It’s also applied in the oxidation of secondary alcohols to ketones , and secondary diols to α-hydroxy ketones, which are important intermediates in pharmaceutical and agrochemical industries .
Catalysis
This compound serves as a polymerization catalyst , aiding in the formation of polymers from smaller monomers . It’s also recognized as an effective Lewis acid catalyst , which can accelerate a wide range of chemical reactions by accepting electron pairs .
Organometallic Chemistry
Triphenylcarbenium tetrafluoroborate is instrumental in the preparation of cationic organometallics and organic complexes . These complexes are crucial for understanding the structure and reactivity of metal-centered species and for developing new materials and catalysts.
Photochemistry
The compound is involved in the synthesis of substituted dihydroazulene photo switches . These photo switches have applications in molecular electronics and photonics, where they can be used to control the flow of light or electricity in response to light stimuli.
Hydrogen Activation
It acts as a reactant in carbene-based Lewis pairs for hydrogen activation . This application is significant in the field of sustainable chemistry, where activating hydrogen can lead to the development of cleaner energy sources.
Cycloaddition Reactions
Triphenylcarbenium tetrafluoroborate is used in 1,3-Dipolar cycloaddition reactions for the preparation of α-amino-β-hydroxy esters . These esters are valuable building blocks in the synthesis of amino acids and peptides.
Ionic Hydrogenation
Lastly, it’s applied in ionic hydrogenation as a counteranion and ligand source . This technique is used to add hydrogen to unsaturated compounds, which is a fundamental step in the synthesis of a variety of organic molecules.
Wirkmechanismus
Target of Action
Triphenylcarbenium tetrafluoroborate is primarily targeted towards organic reactions . It is used in the laboratory for the synthesis of substances . The compound’s primary targets are alcohols and their O-substituted derivatives, as well as TMS ethers .
Mode of Action
Triphenylcarbenium tetrafluoroborate interacts with its targets through a process known as abstraction of the-H atom . This interaction results in the oxidation of alcohols and their O-substituted derivatives to ketones . Similarly, TMS ethers are also oxidized to ketones .
Biochemical Pathways
The action of Triphenylcarbenium tetrafluoroborate affects several biochemical pathways. It is involved in the synthesis of substituted dihydroazulene photo switches, carbene-based Lewis pairs for hydrogen activation, 1,3-Dipolar cycloaddition reactions for preparation of α-amino-β-hydroxy esters, oxidation of allenic compounds, Mukaiyama aldol addition reactions, and ionic hydrogenation .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in methanol . This solubility profile may impact its bioavailability.
Result of Action
The result of Triphenylcarbenium tetrafluoroborate’s action is the oxidation of alcohols and their O-substituted derivatives to ketones . This oxidation also applies to TMS ethers . Additionally, the compound serves as a reactant in various synthesis processes .
Action Environment
Triphenylcarbenium tetrafluoroborate is sensitive to environmental factors. It reacts violently with water , indicating that its action, efficacy, and stability can be significantly influenced by the presence of water. It is also sensitive to moisture and should be stored away from bases, heat, and oxidizing agents .
Safety and Hazards
Triphenylcarbenium tetrafluoroborate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It reacts violently with water .
Eigenschaften
IUPAC Name |
diphenylmethylbenzene;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXBOEYKSVVPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883366 | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [Alfa Aesar MSDS] | |
| Record name | Triphenylcarbenium tetrafluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21793 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triphenylcarbenium tetrafluoroborate | |
CAS RN |
341-02-6 | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trityl tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




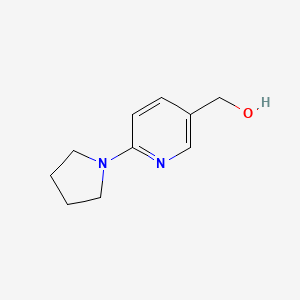
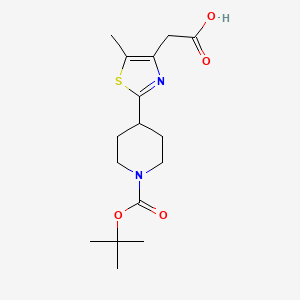
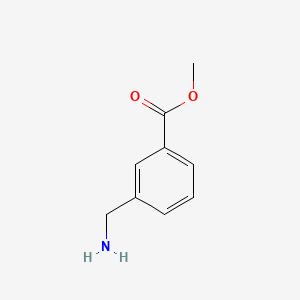

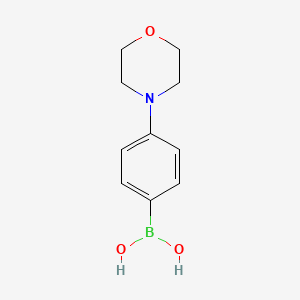
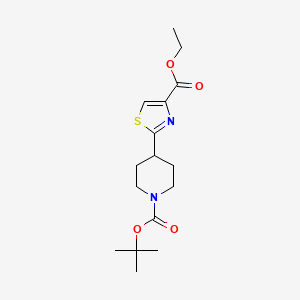
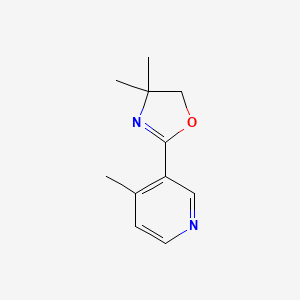
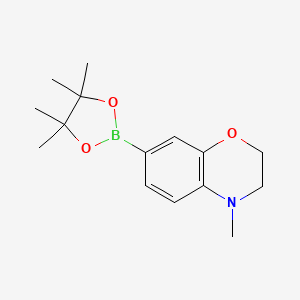
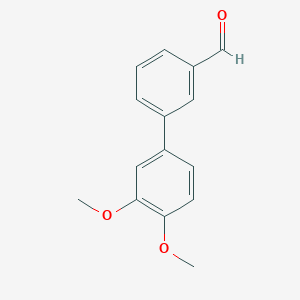

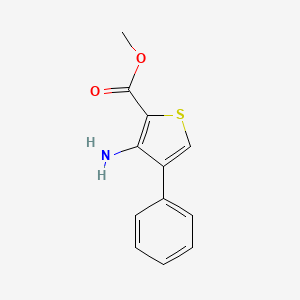
![1-[2-(Methylthio)phenyl]-2-thiourea](/img/structure/B1585974.png)
![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)